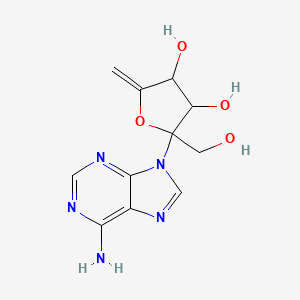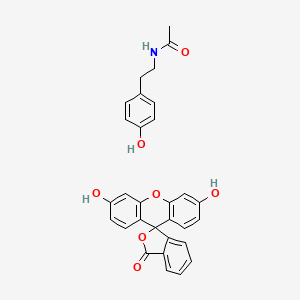![molecular formula C17H15BrO4 B11929371 Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two ester groups and a bromomethyl group attached to the biphenyl core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the bromination of a suitable biphenyl precursor followed by esterification. One common method involves the bromination of 2,2’-dimethyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
科学研究应用
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The biphenyl core provides structural rigidity and stability to the molecule, making it suitable for various applications.
相似化合物的比较
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Similar in structure but lacks ester groups.
Dimethyl 2,2’-dimethyl-1,1’-biphenyl-4,4’-dicarboxylate: Similar but with methyl groups instead of bromomethyl.
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Contains a binaphthyl core instead of biphenyl.
Uniqueness
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both bromomethyl and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.
属性
分子式 |
C17H15BrO4 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
methyl 3-(bromomethyl)-4-(4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C17H15BrO4/c1-21-16(19)12-5-3-11(4-6-12)15-8-7-13(17(20)22-2)9-14(15)10-18/h3-9H,10H2,1-2H3 |
InChI 键 |
DZOVXWQFLLBJPL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)





![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)


![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
